

An In-depth Technical Guide to 2,3-Octanedione: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2,3-Octanedione

Cat. No.: B1214595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **2,3-Octanedione**. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental considerations.

Core Chemical Identity and Structure

2,3-Octanedione, also known as acetyl caproyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.^[1] This structural feature is central to its chemical reactivity. The compound is found naturally in a variety of foods and beverages, including fish, various meats, coffee, and tea.^[2] It is recognized for its powerful, sweet, and oily-buttery odor, contributing to the flavor profile of many substances.^[2]

IUPAC Name: octane-2,3-dione^[3] Synonyms: 2,3-Octandione, Acetyl caproyl, Pentyl methyl diketone^[2] Molecular Formula: C₈H₁₄O₂^{[2][4]} SMILES: CC(=O)C(=O)CCCC^[2] InChI Key:XCBBNTFYSLADTO-UHFFFAOYSA-N^{[2][4]}

Physicochemical Properties

The physicochemical properties of **2,3-Octanedione** are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, guiding experimental design, and developing analytical methods.

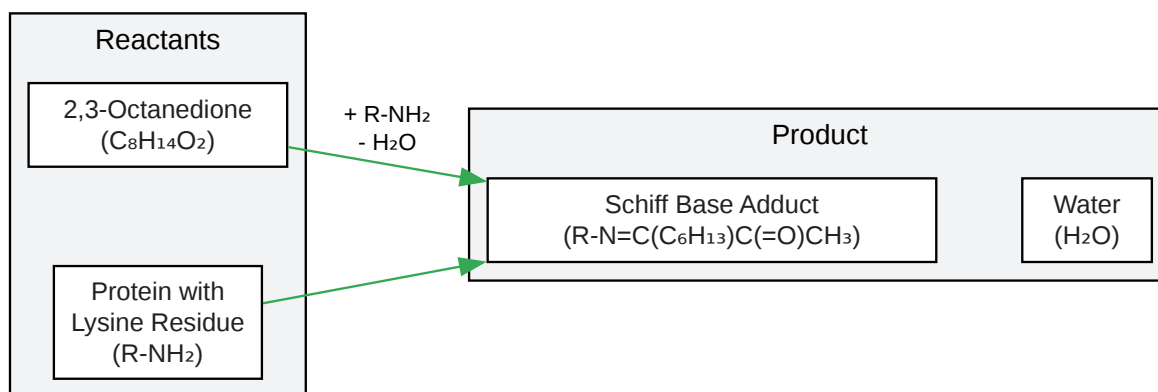
Property	Value	Source(s)
Molecular Weight	142.20 g/mol	[2][3][5]
Physical State	Clear to yellow liquid	[3]
Boiling Point	169.0 - 173.0 °C (at 760 mm Hg)	[2][3]
Density	0.905 - 0.9311 g/cm ³	[2][3]
Solubility	Slightly soluble in water; Soluble in alcohol, oils, propylene glycol, and glycerin	[2]
Refractive Index	1.419 - 1.424 (at 20 °C)	[3]
LogP (Octanol/Water)	0.79 - 1.725	[2][5]
Flash Point	56.11 °C (133.00 °F)	[6]
CAS Number	585-25-1	[2][4][7]

Chemical Reactivity and Biological Interactions

The primary site of reactivity for **2,3-Octanedione** is its vicinal dicarbonyl group. This functionality makes it susceptible to nucleophilic attack and allows it to participate in various chemical transformations.

Reaction with Biological Macromolecules

A key reaction of **2,3-Octanedione**, particularly relevant in biological systems, is its ability to react with primary amino groups, such as the side chain of lysine residues in proteins. This reaction proceeds via the formation of a Schiff base (imine), which can lead to alterations in protein structure and function.[8] Such modifications can result in protein cross-linking and denaturation, potentially disrupting cellular processes.[8] This reactivity is a critical consideration in drug development and toxicology, as it represents a potential mechanism for off-target effects.



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*Reaction of **2,3-Octanedione** with a primary amine to form a Schiff base.*

Role in Maillard Reaction

In the context of food science, **2,3-Octanedione** is a participant in the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of flavor and color in cooked foods. The presence and reactivity of alpha-diketones like **2,3-Octanedione** are crucial for the formation of many heterocyclic compounds that constitute the final aroma profile.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the specific synthesis and purification of **2,3-Octanedione** are not readily available in the public domain. However, based on established organic chemistry principles for alpha-diketones, a general synthetic and analytical workflow can be outlined.

General Synthesis Approach

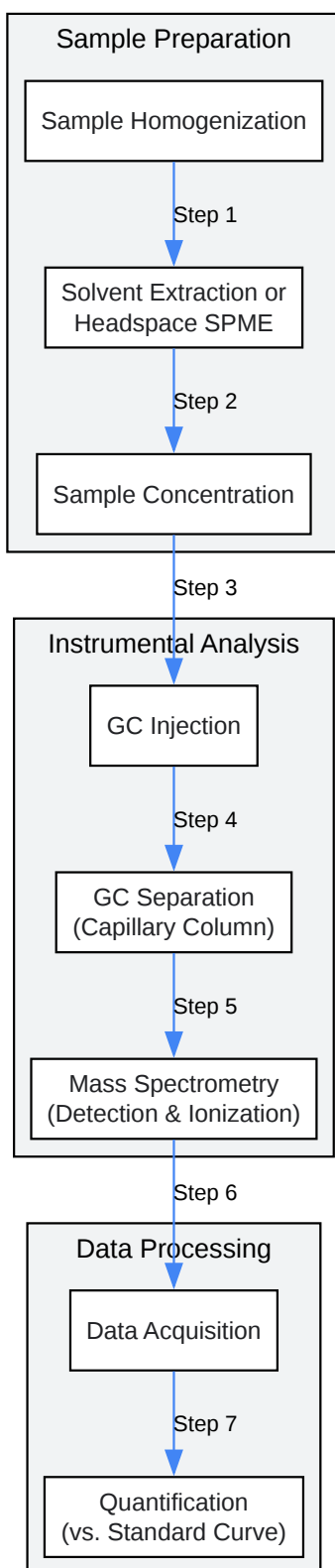
The synthesis of alpha-diketones such as **2,3-Octanedione** can typically be achieved through the oxidation of corresponding alkynes or silyl enol ethers. For instance, the oxidation of 2-octyne could yield **2,3-Octanedione**.

Methodology:

- **Reaction Setup:** The starting material (e.g., 2-octyne) is dissolved in an appropriate organic solvent.
- **Oxidation:** An oxidizing agent, such as potassium permanganate or ruthenium tetroxide, is added under controlled temperature conditions. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, the mixture is quenched, and the crude product is extracted into an organic solvent.
- **Purification:** The crude **2,3-Octanedione** is then purified. Given its liquid state and boiling point, distillation under reduced pressure would be a suitable method. Alternatively, column chromatography on silica gel could be employed for high-purity samples.

Analytical Workflow: Quantification in a Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the detection and quantification of volatile compounds like **2,3-Octanedione** in complex matrices such as food or biological samples.



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General workflow for the analysis of **2,3-Octanedione** via GC-MS.

Methodology Details:

- **Sample Preparation:** The method of extraction depends on the matrix. For food analysis, techniques like Solid Phase Microextraction (SPME) are often used to isolate volatile compounds from the headspace above the sample.
- **Gas Chromatography (GC):** A non-polar or semi-polar capillary column is typically used for separation. The NIST WebBook lists Kovats retention indices for **2,3-Octanedione** on various column types, which are essential for method development.^[5]
- **Mass Spectrometry (MS):** In the mass spectrometer, the separated compound is ionized (commonly via electron ionization), and the resulting fragmentation pattern provides a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known concentration standard.

Conclusion

2,3-Octanedione is a well-characterized alpha-diketone with significant relevance in flavor chemistry and potential implications in biochemistry due to its reactivity with proteins. This guide provides the foundational chemical data and outlines general experimental approaches necessary for its study. For researchers, understanding its core properties and reactivity is paramount for designing experiments, interpreting results, and exploring its role in both natural and synthetic systems.

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